Norneosildenafil
Overview
Description
Norneosildenafil is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor. It is often found in various functional foods and supplements, sometimes as an adulterant. This compound shares a similar mechanism of action with sildenafil, primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension .
Mechanism of Action
Target of Action
Norneosildenafil, also known as Norneo Sildenafil, is a chemical compound that primarily targets phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme found in the corpus cavernosum and the smooth muscle of pulmonary vasculature, where it is responsible for the degradation of cyclic guanosine monophosphate (cGMP) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . The inhibition of PDE-5 by this compound prevents the degradation of cGMP, leading to an increase in cGMP concentration . This results in the relaxation of smooth muscle and vasodilation in the pulmonary bed and the systemic circulation to a lesser degree .
Pharmacokinetics
It is likely to share similar adme (absorption, distribution, metabolism, and excretion) properties with sildenafil, from which it is derived . Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is metabolized in the liver via CYP3A4 (major route) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as Sildenafil . Sildenafil is excreted in the feces (~80%, as metabolites) and urine (~13%) .
Result of Action
The result of this compound’s action is the relaxation of smooth muscle and increased blood flow to the corpus cavernosum . This leads to an erection in the presence of sexual stimulation . In the context of pulmonary arterial hypertension (PAH), the increased cGMP concentration results in pulmonary vasculature relaxation .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. It’s important to note that the effectiveness of this compound is dependent on sexual stimulation .
Preparation Methods
The synthesis of norneosildenafil involves several steps, typically starting from sildenafil or its analogues. One method involves the modification of sildenafil through a series of chemical reactions, including N-demethylation. Industrial production methods often utilize high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) techniques to isolate and purify the compound .
Chemical Reactions Analysis
Norneosildenafil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Norneosildenafil has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of PDE-5 inhibitors in various samples.
Biology: Studied for its effects on cellular pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and side effects, particularly in the context of erectile dysfunction and pulmonary arterial hypertension.
Industry: Utilized in the development of functional foods and supplements, often as a quality control measure
Comparison with Similar Compounds
Norneosildenafil is often compared with other PDE-5 inhibitors such as:
Sildenafil: The parent compound, widely used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Another PDE-5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Biological Activity
Norneosildenafil is a structural analog of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impact. This article synthesizes various research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.
This compound exerts its effects by inhibiting the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to enhanced vasodilation and increased blood flow, particularly in the corpus cavernosum of the penis, making it effective in treating erectile dysfunction.
1.1 Comparative Potency
The potency of this compound compared to other PDE-5 inhibitors can be summarized as follows:
Compound | IC50 (nM) | Selectivity for PDE-5 |
---|---|---|
This compound | 51 | High |
Sildenafil | 48 | High |
Tadalafil | 50 | Moderate |
Vardenafil | 59 | High |
This table indicates that this compound has a comparable potency to sildenafil and maintains a high selectivity for PDE-5, which is critical for minimizing side effects associated with non-selective inhibitors .
2. Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties that influence its efficacy and safety profile. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed with peak plasma concentrations typically occurring within 1 hour.
- Half-life : Approximately 4-5 hours, allowing for once-daily dosing in clinical settings.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
2.1 Case Study: Pharmacokinetic Evaluation
In a clinical study involving healthy volunteers, this compound demonstrated a mean maximum concentration (Cmax) of 237 ng/mL at Tmax of 1 hour post-administration. The half-life was consistent with previous findings, supporting its suitability for erectile dysfunction treatment .
3. Toxicological Profile
Understanding the toxicological profile of this compound is essential for assessing its safety in both clinical and environmental contexts.
3.1 Environmental Impact
A study highlighted that this compound and its metabolites showed varying degrees of toxicity towards aquatic organisms. Notably, it exhibited an EC50 value of 0.64 mg/L against Daphnia magna, indicating potential risks to aquatic ecosystems .
3.2 Cellular Toxicity
In vitro studies on HepG2 cells revealed that this compound did not significantly affect cell viability at concentrations up to 10 mg/L, suggesting a favorable safety margin in human applications .
4. Clinical Applications
This compound's primary application remains in the treatment of erectile dysfunction. However, ongoing research explores its potential in other areas:
- Pulmonary Hypertension : Similar to sildenafil, there is interest in evaluating this compound's efficacy in treating pulmonary hypertension due to its vasodilatory effects.
- Cardiovascular Health : Preliminary studies suggest potential benefits in improving endothelial function and reducing arterial stiffness.
5. Conclusion and Future Directions
This compound represents a promising PDE-5 inhibitor with significant biological activity characterized by its mechanism of action, pharmacokinetics, and safety profile. Future research should focus on:
- Long-term safety assessments in diverse populations.
- Potential therapeutic applications beyond erectile dysfunction.
- Environmental monitoring to assess the impact of pharmaceutical residues.
5.1 Recommendations for Further Research
To fully understand the implications of this compound's use, it is recommended to conduct:
- Comprehensive clinical trials assessing long-term outcomes.
- Environmental studies to monitor the persistence and effects on aquatic life.
Properties
IUPAC Name |
5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJSLWNUHMOFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365484 | |
Record name | Norneo Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371959-09-0 | |
Record name | Norneosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norneo Sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNEOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods used to detect Norneosildenafil in consumer products?
A1: Several analytical methods have been employed to detect and quantify this compound in various matrices. These include:
- Ultra Performance Liquid Chromatography-Photodiode Array Detection (UPLC-DAD): This method provides rapid screening and quantification of this compound alongside other illicit substances in products like functional foods. []
- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the identification and quantification of this compound and other Sildenafil analogues in complex matrices, such as herbal preparations, food, and beverages. []
- Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This method is particularly useful for analyzing traditional Chinese medicine preparations, providing accurate identification and quantification of this compound. []
Q2: How does this compound differ structurally from Sildenafil, and what implications might these differences have?
A: this compound differs from Sildenafil in the structure of its side chain. While Sildenafil possesses a piperazine ring, this compound lacks this structure. [] This structural difference affects its photodegradation pathway. Unlike other Sildenafil analogues that undergo stepwise destruction of the piperazine ring upon exposure to sunlight, this compound primarily undergoes N,N-dealkylation of the sulfonamide group followed by hydrolysis. [] This information is crucial for understanding its environmental fate and potential persistence.
Q3: Has this compound been detected in environmental samples, and if so, what are the potential implications?
A: Research has identified two transformation products of this compound (m/z 449 and 489) in environmental samples. [] The presence of these metabolites suggests that this compound, released into the environment potentially through the improper disposal of adulterated products or human excretion, can undergo photodegradation. Further research is needed to fully elucidate the environmental fate, persistence, and potential ecotoxicological effects of this compound and its degradation products.
Q4: Why is the detection and quantification of this compound in consumer products important?
A: The presence of this compound in products marketed as "natural" or herbal poses significant health risks to unsuspecting consumers. Since it is an unapproved analogue of a prescription drug, its safety and efficacy haven't been established. [] Ingestion of this compound can lead to adverse effects, especially for individuals with pre-existing health conditions or those taking nitrates. [] Furthermore, the undeclared presence of this compound in products deceives consumers and undermines their ability to make informed decisions about their health. [, , ]
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